2-(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile
Description
The compound "2-(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile" features a pyridine-3-carbonitrile core linked to a piperazine ring, which is further substituted with a purine moiety modified by a tetrahydrofuran (oxolane) methyl group. A related compound, "4-[(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)methyl]benzonitrile" (CAS: 2640950-00-9), shares structural similarities, including the purine-piperazine motif, with a molecular weight of 403.48 g/mol and a purity of 90% for research use .
Properties
IUPAC Name |
2-[4-[9-(oxolan-2-ylmethyl)purin-6-yl]piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O/c21-11-15-3-1-5-22-18(15)26-6-8-27(9-7-26)19-17-20(24-13-23-19)28(14-25-17)12-16-4-2-10-29-16/h1,3,5,13-14,16H,2,4,6-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNXWVOFGRIMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=NC3=C2N=CN=C3N4CCN(CC4)C5=C(C=CC=N5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and structurally related analogs:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Comparative Insights:
Structural Diversity: The target compound uniquely combines a purine moiety with a tetrahydrofuran-methyl group, distinguishing it from analogs that feature simpler aromatic systems (e.g., phenyl, thiophene, or quinoline) . Piperazine modifications vary: the target uses a purine-linked piperazine, whereas others employ methyl-piperazine (C1, ), hydroxy-piperidine (Formula IV, ), or benzoate-linked piperazine .
Pharmacological Potential: Compounds like Formula IV () are explicitly designed for RET kinase inhibition, a therapeutic target in cancers. The target compound’s purine-piperazine scaffold may similarly target nucleotide-binding domains or kinases, though direct evidence is lacking. Halogenated analogs (e.g., C2-C4 in ) demonstrate how substituents like bromine or chlorine enhance binding affinity or stability, a strategy applicable to optimizing the target compound.
Commercial Availability :
- The related compound "4-[(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)methyl]benzonitrile" is available for research at $523–$1,656 (discounted), indicating commercial interest in this structural class .
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